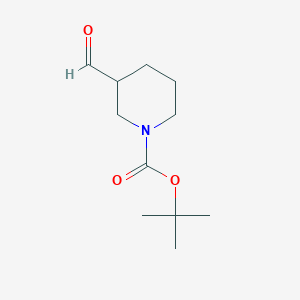

Tert-butyl 3-formylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVHINDANRPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922616 | |

| Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118156-93-7 | |

| Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-piperidine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-formylpiperidine-1-carboxylate physical properties

An In-depth Technical Guide to Tert-butyl 3-formylpiperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physical properties, analytical methodologies, reactivity principles, and safety protocols. The insights herein are grounded in established chemical data to ensure accuracy and reliability in experimental application.

Molecular Identity and Structural Characteristics

This compound, also widely known by synonyms such as 1-Boc-3-piperidinecarboxaldehyde or N-Boc-3-formylpiperidine, is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an aldehyde at the 3-position.[1][2] This specific arrangement makes it a valuable intermediate, allowing for selective reactions at the aldehyde moiety while the nitrogen remains shielded.

The Boc protecting group is instrumental in its utility; it is stable under a wide range of non-acidic conditions but can be readily cleaved with mild acids (e.g., trifluoroacetic acid), enabling subsequent functionalization of the piperidine nitrogen. This orthogonal stability is a cornerstone of its application in multi-step synthetic routes.

Physicochemical Properties

The compound is typically supplied as a clear, light-yellow liquid.[4] Its physical properties are summarized in the table below. The predicted values, derived from computational models, offer a reliable estimation for experimental planning.

| Property | Value | Source(s) |

| Physical State | Liquid | |

| Appearance | Colorless to Light Yellow, Clear | [4] |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [3][4] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | ~133 °C | [3] |

| Refractive Index | 1.519 (Predicted) | [3] |

| pKa | -2.29 ± 0.40 (Predicted) | [4] |

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its successful application. A multi-technique approach is recommended for comprehensive validation. The causality behind this workflow is to orthogonally verify the molecular structure and assess its purity. NMR confirms the carbon-hydrogen framework, Mass Spectrometry validates the molecular weight, and HPLC quantifies purity and detects non-volatile impurities.

Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, the expected signals in ¹H and ¹³C NMR (in CDCl₃) are:

-

¹H NMR:

-

A singlet around 9.6-9.8 ppm corresponding to the aldehydic proton (-CHO).

-

A broad multiplet system between 1.5-4.2 ppm for the piperidine ring protons. The protons adjacent to the nitrogen and the formyl group will be the most deshielded.

-

A sharp singlet at approximately 1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

-

-

¹³C NMR:

-

A signal in the range of 200-205 ppm for the aldehyde carbonyl carbon.

-

A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.

-

A signal near 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals between 25-55 ppm corresponding to the carbons of the piperidine ring.

-

A signal at approximately 28 ppm for the three equivalent methyl carbons of the Boc group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected ion would be [M+H]⁺ at m/z 214.14, corresponding to the protonated molecule.

Reactivity and Synthetic Utility

The molecule's utility stems from its two distinct functional domains: the reactive aldehyde and the protected amine. This allows for a predictable and controlled reaction sequence.

Caption: Key reactive sites and common transformations.

-

Aldehyde Moiety: The primary site for transformations. It readily undergoes nucleophilic addition and related reactions such as:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: For carbon-carbon bond formation and olefination.

-

Grignard/Organolithium Addition: To form secondary alcohols.

-

Oxidation/Reduction: To yield the corresponding carboxylic acid or primary alcohol.

-

-

Boc-Protected Amine: The tert-butoxycarbonyl group ensures the piperidine nitrogen is unreactive during transformations at the aldehyde. Following these steps, the Boc group can be cleanly removed under acidic conditions, revealing the secondary amine for further functionalization, such as N-alkylation or acylation. This strategic protection-deprotection sequence is fundamental to its role as a versatile intermediate in drug discovery.[5]

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Classification: Warning[4]

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

Storage and Handling Recommendations: The compound is noted to be sensitive to air and heat. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol describes a self-validating system for confirming the identity of this compound.

Objective: To acquire ¹H NMR data to confirm the structural integrity of the compound.

Materials:

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tube (5 MHz, high precision)

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of the this compound liquid.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the vial.

-

Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and homogeneous.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube. Ensure the liquid height is within the optimal range for the spectrometer (typically 4-5 cm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 1-second relaxation delay).

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns. Compare the obtained spectrum with the expected signals described in Section 3.1 to validate the compound's identity.

References

- Vertex AI Search Result [CAS 91419-48-6] (No direct link available)

-

Pharmacy Research. CAS 91419-48-6 1-BOC-piperidine-4-carboxamide. [Link]

-

PubChem. 1-Boc-piperidine-3-carboxaldehyde. [Link]

-

Chemical-Suppliers. 1-Boc-piperidine-3-carboxaldehyde | CAS 118156-93-7. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

Fengchen Group. Exploring 1-Boc-3-Piperidone: Properties, Applications, and Manufacturing. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

Pharmaffiliates. 1-BOC-3-FORMYL-4-OXO-PIPERIDINE. [Link]

-

PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to 1-Boc-3-piperidinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Boc-3-piperidinecarboxaldehyde, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. Targeted at researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, synthetic pathways, characteristic reactivity, and its critical role in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Versatile Intermediate

1-Boc-3-piperidinecarboxaldehyde, systematically named tert-butyl 3-formylpiperidine-1-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines a piperidine ring, a common scaffold in numerous bioactive compounds, with two orthogonal functionalities: an aldehyde for diverse chemical transformations and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.[3][4] This Boc group provides stability and allows for controlled, sequential reactions, making the molecule an ideal starting material for multi-step syntheses of complex targets, particularly in the development of novel therapeutics for neurological disorders and pain management.[4]

The strategic value of this intermediate lies in its ability to serve as a cornerstone for introducing the 3-substituted piperidine motif, a privileged structure in many pharmaceuticals. Its aldehyde handle opens a gateway to a vast array of synthetic operations, including C-C bond formations and the introduction of nitrogen-containing functional groups.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective handling, reaction design, and purification.

| Property | Value | Reference |

| CAS Number | 118156-93-7 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [4] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Boc-3-formylpiperidine, 1-(tert-Butoxycarbonyl)-3-formylpiperidine | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C=O | [1] |

| InChIKey | CTVHINDANRPFIL-UHFFFAOYSA-N | [1] |

Synthesis Methodologies: Accessing the Core Scaffold

The preparation of 1-Boc-3-piperidinecarboxaldehyde is most commonly achieved through the oxidation of its corresponding primary alcohol, 1-Boc-3-piperidinemethanol. Several synthetic strategies have been developed, with the Swern oxidation being a prevalent and mild method.

Primary Synthesis Route: Swern Oxidation

The Swern oxidation is a highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which minimizes over-oxidation and protects sensitive functional groups.[5][6]

Reaction Scheme: (1-Boc-3-piperidinemethanol) → (1-Boc-3-piperidinecarboxaldehyde)

Causality of Experimental Choices: The choice of the Swern protocol is dictated by its high efficiency and tolerance for the Boc protecting group, which would be labile under more acidic or harsh oxidative conditions. The reaction is conducted at -78 °C to control the stability of the reactive chloro(dimethyl)sulfonium chloride intermediate and prevent side reactions.[5][7] Triethylamine, a non-nucleophilic organic base, is used to induce the final elimination step without competing in undesired side reactions.[5]

Experimental Protocol: Swern Oxidation of 1-Boc-3-piperidinemethanol

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), a solution of oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) is cooled to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.6 mmol) in anhydrous CH₂Cl₂ (1 mL) is added dropwise to the stirred oxalyl chloride solution. The mixture is stirred for 15 minutes at -78 °C. Self-Validation Check: The formation of a white precipitate or slurry indicates the generation of the reactive intermediate.

-

Substrate Addition: A solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in anhydrous CH₂Cl₂ (4 mL) is added dropwise. The reaction is stirred for an additional 15-30 minutes at -78 °C. Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Base-induced Elimination: Triethylamine (Et₃N) (6.0 mmol) is added dropwise to the reaction mixture.

-

Warm-up and Quench: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: Water (10 mL) is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[8][9]

Swern Oxidation Workflow Diagram

Caption: Step-by-step workflow for the Swern oxidation.

Alternative Synthetic Routes

While Swern oxidation is common, other methods exist, often starting from different precursors.

-

From 3-Hydroxypyridine: A multi-step synthesis involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by Boc protection of the nitrogen, and subsequent oxidation of the secondary alcohol to the corresponding ketone (1-Boc-3-piperidone).[10] While this yields the ketone, subsequent steps would be needed to arrive at the aldehyde.

-

Biocatalytic Approach: For enantiomerically pure starting material, the asymmetric reduction of N-Boc-3-piperidone using ketoreductase enzymes or whole-cell biocatalysts can yield chiral (S)-1-Boc-3-hydroxypiperidine.[11][12] This chiral alcohol is a crucial precursor for synthesizing specific enantiomers of drug molecules like ibrutinib.[13]

Chemical Reactivity and Synthetic Utility

The aldehyde group of 1-Boc-3-piperidinecarboxaldehyde is the primary site of reactivity, enabling a wide range of transformations crucial for building molecular complexity.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[14] It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[15]

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion without affecting the starting aldehyde.[16][17] STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which catalyze imine formation.[17]

Reductive Amination Mechanism Diagram

Caption: Generalized mechanism of reductive amination.

This reaction is fundamental in drug discovery for introducing diverse amine-containing side chains, which can modulate pharmacological properties such as potency, selectivity, and solubility.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde group into a carbon-carbon double bond with high reliability.[18][19] The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine oxide as a byproduct.[20]

Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[19] This intermediate then collapses to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene.[20] The stereochemical outcome (E/Z selectivity) depends on the stability of the ylide used.[20]

This method is invaluable for extending carbon chains and constructing complex olefinic structures within a target molecule.

Application Profile: A Key Intermediate in Ibrutinib Synthesis

The practical importance of 1-Boc-3-piperidinecarboxaldehyde and its precursors is exemplified by their role in the synthesis of Ibrutinib (Imbruvica®) , a potent inhibitor of Bruton's tyrosine kinase used to treat B-cell malignancies.[13] The chiral alcohol, (S)-1-Boc-3-hydroxypiperidine, is a key building block for this drug.[13] While the alcohol is the direct precursor, synthetic routes often proceed through the aldehyde or the corresponding ketone, N-Boc-3-piperidone.[11] The piperidine moiety is a critical component of the final drug structure, highlighting the importance of intermediates that provide this scaffold in a protected and functionalized form.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of 1-Boc-3-piperidinecarboxaldehyde.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.0 ppm). A large singlet around δ 1.45 ppm corresponds to the nine equivalent protons of the Boc group's tert-butyl moiety. The piperidine ring protons will appear as a series of complex multiplets in the δ 1.5-4.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum will feature a distinct peak for the aldehyde carbonyl carbon around δ 200-205 ppm. The quaternary carbon of the Boc group appears around δ 80 ppm, and the methyl carbons of the Boc group are found near δ 28.5 ppm. The carbons of the piperidine ring will resonate in the δ 20-50 ppm region.[1]

-

FTIR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band for the aldehyde at approximately 1720-1740 cm⁻¹. Another strong carbonyl stretch from the Boc group's carbamate will be visible around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde proton is typically observed as a pair of weak bands near 2720 and 2820 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, 1-Boc-3-piperidinecarboxaldehyde requires careful handling.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to prevent degradation.[4]

Conclusion

1-Boc-3-piperidinecarboxaldehyde is a high-value, versatile intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its unique combination of a protected piperidine scaffold and a reactive aldehyde handle provides a robust platform for the synthesis of complex molecules and libraries of drug candidates. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist aiming to leverage its full potential in the pursuit of novel therapeutic agents.

References

- Vertex AI Search. (2026).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9964448, 1-Boc-piperidine-3-carboxaldehyde. Retrieved from [Link]

- Scholars Research Library. (2026). Der Pharma Chemica.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2735647, 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid c

-

Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

-

Organic-Chemistry.org. (2026). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

SpectraBase. (2026). 1-Boc-piperidine-4-carboxaldehyde. Retrieved from [Link]

- Michigan State University Department of Chemistry. (n.d.).

- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Der Pharma Chemica. (2015). Enantioselective synthesis of (S)

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. (2026). Wittig Reaction. Retrieved from [Link]

- ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

-

Wikipedia. (2026). Swern oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- ChemicalBook. (2026).

- Alfa Chemistry. (2026).

- Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.

- Pipzine Chemicals. (2026). Buy High Purity 1-BOC-3-piperidinecarboxaldehyde in China.

- ResearchGate. (2015). Enantioselective synthesis of (S)

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Master Organic Chemistry. (2026). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (2026). 1-Boc-piperidine-3-carboxaldehyde. Retrieved from [Link]

- Reddy, K. L. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Science and Education Publishing. (2015).

- Benchchem. (2026). Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine.

- The Royal Society of Chemistry. (2026).

-

Organic Chemistry Portal. (2026). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 1-Boc-piperidine-3-carboxaldehyde | C11H19NO3 | CID 9964448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Wittig Reaction [organic-chemistry.org]

The Versatile Building Block: An In-depth Technical Guide to N-Boc-3-formylpiperidine

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-Boc-3-formylpiperidine, a pivotal intermediate in modern medicinal chemistry.

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex molecular architectures with high specificity and efficacy. Among these, N-Boc-3-formylpiperidine has emerged as a highly versatile and valuable intermediate. Its unique structural features, combining a conformationally restricted piperidine scaffold with a reactive aldehyde functionality, make it an ideal starting point for the introduction of diverse pharmacophoric elements. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential reactions, a critical aspect in multi-step synthetic campaigns. This guide provides a comprehensive overview of N-Boc-3-formylpiperidine, from its fundamental properties to its synthesis and strategic applications in the synthesis of bioactive molecules.

Core Properties of N-Boc-3-formylpiperidine

A thorough understanding of the physicochemical properties of N-Boc-3-formylpiperidine is essential for its effective handling, reaction optimization, and scale-up.

| Property | Value | Reference |

| CAS Number | 118156-93-7 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or low melting solid | [2] |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [3] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis of N-Boc-3-formylpiperidine: A Practical Approach

The most common and reliable method for the preparation of N-Boc-3-formylpiperidine is through the oxidation of the corresponding alcohol, N-Boc-3-hydroxymethylpiperidine. The Swern oxidation is a widely employed and efficient protocol for this transformation, valued for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxymethylpiperidine

This protocol describes the synthesis of N-Boc-3-formylpiperidine from tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Causality of Experimental Choices:

-

Oxalyl Chloride and DMSO: These reagents react at low temperatures to form the active oxidizing species, the chlorosulfonium salt (the Swern oxidant). The low temperature (-78 °C) is critical to prevent the decomposition of this intermediate.

-

Triethylamine (Et₃N): A hindered, non-nucleophilic base is used to deprotonate the intermediate formed after the addition of the alcohol. This deprotonation facilitates the elimination reaction that yields the desired aldehyde and dimethyl sulfide.

-

Anhydrous Conditions: The reaction is sensitive to water, which can quench the active oxidant and lead to side reactions. Therefore, all glassware should be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice in organic synthesis to prevent potential side reactions with atmospheric oxygen or moisture.

Step-by-Step Methodology:

-

Preparation of the Oxidant: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve oxalyl chloride (1.3 mmol) in anhydrous dichloromethane (4 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of dimethyl sulfoxide (DMSO, 2.6 mmol) in anhydrous dichloromethane (5 mL) dropwise, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (4 mL). Add this solution dropwise to the activated DMSO mixture, again ensuring the temperature remains below -65 °C. Stir the reaction mixture for an additional 15 minutes at -78 °C.

-

Base Addition and Reaction Completion: Add triethylamine (6 mL) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up and Isolation: Quench the reaction by adding water. Extract the mixture with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-formylpiperidine as a yellow oil. The crude product is often of sufficient purity for subsequent steps.[4]

Caption: Swern oxidation workflow for the synthesis of N-Boc-3-formylpiperidine.

Spectroscopic Characterization

Accurate characterization of N-Boc-3-formylpiperidine is crucial for confirming its identity and purity before its use in subsequent reactions.

-

Mass Spectrometry: The identity of the compound can be readily confirmed by mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule. For N-Boc-3-formylpiperidine, the expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 214.[4]

Key Synthetic Transformations and Applications

The aldehyde functionality of N-Boc-3-formylpiperidine serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone in the synthesis of complex piperidine-containing molecules.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This reaction is particularly valuable for introducing nitrogen-containing substituents at the 3-position of the piperidine ring.

Causality of Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5]

-

Acid Catalyst: A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the formation of the iminium ion intermediate.[5]

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to avoid unwanted reactions with the reducing agent.

Generalized Protocol for Reductive Amination:

-

Imine Formation: To a solution of N-Boc-3-formylpiperidine (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv) in an anhydrous solvent such as dichloromethane, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Generalized workflow for the reductive amination of N-Boc-3-formylpiperidine.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. In the context of N-Boc-3-formylpiperidine, it provides a reliable method for introducing a vinyl or substituted vinyl group at the 3-position.

Causality of Experimental Choices:

-

Phosphonium Salt and Base: The reaction proceeds via a phosphonium ylide, which is generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium or sodium hydride are required.

-

Anhydrous and Aprotic Solvent: The ylide is highly reactive and sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Generalized Protocol for the Wittig Reaction:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base (e.g., n-butyllithium in hexanes, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Stir the mixture for 30-60 minutes at this temperature.

-

Aldehyde Addition: Dissolve N-Boc-3-formylpiperidine (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Application in Drug Synthesis: The Case of Tofacitinib

A prominent example showcasing the utility of N-Boc-3-formylpiperidine's derivatives is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[6][7] While N-Boc-3-formylpiperidine itself is not directly in the most common synthetic routes, its conceptual precursor, a suitably protected 3-amino-4-methylpiperidine derivative, is a key building block.[6] The synthesis of this crucial intermediate often involves strategies that could conceptually start from a 3-formylpiperidine derivative through reactions like reductive amination followed by further modifications. The piperidine ring provides a rigid scaffold to correctly orient the substituents for optimal binding to the JAK enzyme. This underscores the importance of functionalized piperidines, for which N-Boc-3-formylpiperidine is a prime starting material, in the construction of complex and medically relevant molecules.

Conclusion

N-Boc-3-formylpiperidine is a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its strategic combination of a protected piperidine core and a reactive aldehyde functionality provides a robust platform for the efficient construction of a wide array of complex molecules. The synthetic protocols outlined in this guide, grounded in a clear understanding of reaction mechanisms and experimental rationale, are intended to empower researchers to confidently utilize this versatile building block in their synthetic endeavors. As the demand for novel therapeutics with intricate three-dimensional structures continues to grow, the importance of key intermediates like N-Boc-3-formylpiperidine in the synthetic chemist's toolbox will only increase.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An efficient and alternative method for synthesis of tofacitinib. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6036-6048. Retrieved from [Link]

- Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Syracuse University.

- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025).

-

Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

- Watson, A. J. B., et al. (2013).

- Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.

-

ResearchGate. (n.d.). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central.

- Supporting Inform

- Nebe, M. M., Zinn, S., & Opatz, T. (2016).

-

AN PharmaTech Co Ltd. (n.d.). N-Boc-3-formylpiperidine | 118156-93-7. Retrieved from [Link]

- Hangzhou Royalchem Co.,LTD. (n.d.). Buy N-Boc-3-formylpiperidine Industrial Grade. ECHEMI.

- National Institute of Standards and Technology. (n.d.). 1-Piperidinecarboxaldehyde. NIST WebBook.

- Google Patents. (2013).

- Thermo Fisher Scientific. (n.d.). (R)-1-BOC-3-(Aminomethyl)piperidine, 97%.

- ResearchG

- ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....

- National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem.

- Thermo Fisher Scientific. (n.d.). N-BOC-3-piperidone, 97%.

- ChemicalBook. (n.d.). N-BOC ANILINE(3422-01-3) IR Spectrum.

Sources

- 1. N-Boc-3-formylpiperidine|118156-93-7--AN PharmaTech Co Ltd [anpharma.net]

- 2. N-BOC-3-piperidone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. research.unl.pt [research.unl.pt]

A Comprehensive Spectroscopic Guide to Tert-butyl 3-formylpiperidine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 3-formylpiperidine-1-carboxylate (CAS No. 118156-93-7), a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established experimental protocols and authoritative references.

Introduction: The Molecular Profile

This compound, also known as 1-Boc-3-formylpiperidine, is a heterocyclic building block featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an aldehyde group at the 3-position. This specific arrangement of functional groups makes it a versatile reagent in synthetic chemistry.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₉NO₃[2]

-

Molecular Weight: 213.28 g/mol [2]

-

Appearance: Typically a pale yellow oil.[1]

-

CAS Number: 118156-93-7[2]

The strategic placement of the aldehyde allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the Boc protecting group ensures stability and allows for selective deprotection under acidic conditions. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mor-Vaknin, N., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. [Link]

-

Ley, S. V., et al. (2021). Photoredox-Catalyzed Dehydrogenative Csp3–Csp2 Cross-Coupling of Alkylarenes to Aldehydes in Flow. The Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-formylpiperidine-1-carboxylate from 3-hydroxymethylpiperidine

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 3-formylpiperidine-1-carboxylate, a valuable building block in modern drug discovery and development. The primary focus is on the oxidation of the readily available starting material, N-Boc-3-hydroxymethylpiperidine. This document will delve into the strategic considerations for selecting an appropriate oxidation method, present a detailed, field-proven experimental protocol, and discuss the underlying mechanistic principles. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both practical guidance and a robust scientific foundation.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, in particular, serves as a critical intermediate for the synthesis of highly substituted piperidine analogs. The aldehyde functionality provides a versatile handle for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the exploration of diverse chemical space.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental in this context. It effectively deactivates the otherwise nucleophilic secondary amine, preventing unwanted side reactions during the oxidation and subsequent derivatization steps. Furthermore, the Boc group can be readily removed under acidic conditions, allowing for late-stage modification of the piperidine nitrogen.

Synthetic Strategy: The Oxidation of N-Boc-3-hydroxymethylpiperidine

The most direct and efficient route to this compound involves the oxidation of the corresponding primary alcohol, N-Boc-3-hydroxymethylpiperidine. The selection of an appropriate oxidizing agent is paramount to the success of this transformation, as over-oxidation to the carboxylic acid must be avoided. Several modern oxidation methods are well-suited for this purpose, each with its own set of advantages and considerations.

Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Methods

| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic (-78 °C), Anhydrous | High yields, wide functional group tolerance, avoids heavy metals.[3][4] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[3][4] |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, Neutral pH | Mild conditions, short reaction times, high yields, simplified workup.[5][6][7] | Reagent is expensive and potentially explosive on a large scale.[5] |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | 0 °C to room temperature | Milder than Swern, avoids cryogenic temperatures, operationally simple.[8][9][10] | Can require a large excess of reagents.[9] |

For the synthesis of this compound on a laboratory scale, the Dess-Martin Periodinane (DMP) oxidation often represents the optimal choice. Its mild reaction conditions, operational simplicity, and high efficiency make it particularly attractive for producing high-purity material without the need for specialized cryogenic equipment.

The Dess-Martin Periodinane Oxidation: Mechanism and Rationale

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to selectively oxidize primary alcohols to aldehydes.[7][11]

The Reaction Mechanism

The accepted mechanism for the Dess-Martin oxidation proceeds through the following key steps:

-

Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine center of the DMP, forming a diacetoxyalkoxyperiodinane intermediate.[5]

-

Deprotonation: An acetate ion then acts as a base to abstract the proton from the carbon bearing the hydroxyl group.[6]

-

Reductive Elimination: This deprotonation facilitates a concerted reductive elimination, forming the desired aldehyde, iodinane, and acetic acid.

The mildness of this reaction stems from the fact that it is carried out under neutral pH and at room temperature, which helps to preserve sensitive functional groups and prevent epimerization at adjacent stereocenters.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of this compound via Dess-Martin oxidation.

Materials and Reagents

-

N-Boc-3-hydroxymethylpiperidine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Reaction Setup and Procedure

-

To a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

-

Stir the resulting biphasic mixture vigorously until the solid byproducts have dissolved and the organic layer is clear.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the product as a colorless to light yellow liquid.[12]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.28 g/mol |

| Appearance | Colorless to light yellow liquid[13] |

| Storage | Store under an inert atmosphere in a freezer at -20°C[12] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be acquired and compared with literature values or reference spectra to confirm the structure.

Workflow Visualization

Caption: Synthetic workflow for the preparation of this compound.

Conclusion: A Reliable Pathway to a Key Intermediate

The oxidation of N-Boc-3-hydroxymethylpiperidine using Dess-Martin Periodinane provides a reliable and efficient method for the synthesis of this compound. The mild reaction conditions, high yields, and operational simplicity make this a preferred method for laboratory-scale synthesis. The resulting aldehyde is a versatile intermediate that opens the door to a wide range of piperidine-based analogs for application in drug discovery and development. This guide provides the necessary scientific rationale and practical steps to empower researchers in their synthetic endeavors.

References

-

Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Parikh–Doering oxidation - Grokipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Parikh-Doering Oxidation - NROChemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved January 8, 2026, from [Link]

-

Parikh-Doering Oxidation - YouTube. (2020, August 8). Retrieved January 8, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved January 8, 2026, from [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

N-Boc-3-(hydroxymethyl)piperidine - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (2019, July). Retrieved January 8, 2026, from [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (2022, March 8). Retrieved January 8, 2026, from [Link]

-

Swern oxidation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (n.d.). Retrieved January 8, 2026, from [Link]

-

Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (2025, August 7). Retrieved January 8, 2026, from [Link]

-

Swern oxidation - Chemistry LibreTexts. (2023, January 22). Retrieved January 8, 2026, from [Link]

-

Swern Oxidation | Chem-Station Int. Ed. (2014, March 12). Retrieved January 8, 2026, from [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH. (2024, September 30). Retrieved January 8, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

tert-Butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents. (n.d.).

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, July 17). Retrieved January 8, 2026, from [Link]

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile - Organic Syntheses. (2020, October 13). Retrieved January 8, 2026, from [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. This compound | 118156-93-7 [sigmaaldrich.com]

- 13. This compound | 118156-93-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

The Pivotal Role of Tert-butyl 3-formylpiperidine-1-carboxylate in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, metabolic stability, and its ability to adopt a three-dimensional chair conformation, which allows for precise spatial orientation of substituents to maximize interactions with biological targets.[1][3] Among the vast array of functionalized piperidines, Tert-butyl 3-formylpiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. Its unique structure, featuring a reactive aldehyde at the C3 position and a Boc-protected nitrogen, provides a powerful handle for a wide range of chemical transformations, accelerating the discovery and development of novel therapeutic agents.[4] This guide provides an in-depth exploration of the core applications of this key intermediate, detailing its role in the synthesis of molecules for major therapeutic areas and providing field-proven experimental protocols.

The Strategic Advantage of a Functionalized Piperidine Scaffold

The strategic importance of this compound in drug design stems from several key features:

-

Synthetic Versatility: The aldehyde functional group is a linchpin for chemical elaboration. It can readily participate in a multitude of reactions, including reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid, allowing for the introduction of diverse pharmacophoric elements.[4]

-

Privileged Scaffold: The piperidine core is a well-established "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This makes it a fertile starting point for library synthesis and hit-to-lead optimization.[2]

-

Chirality and 3D Shape: The substituent at the C3 position introduces a chiral center. The use of enantiomerically pure forms, such as (R)-tert-Butyl 3-formylpiperidine-1-carboxylate, is critical for developing stereospecific drugs with improved potency and reduced off-target effects.[3] The non-planar structure of the piperidine ring allows for the creation of molecules that can access binding pockets not available to flat aromatic compounds.[1]

-

Physicochemical Modulation: The piperidine nitrogen, once deprotected, offers a site for modulating a compound's basicity (pKa) and, consequently, its solubility and pharmacokinetic profile, which are critical for oral bioavailability and distribution.[3]

Core Therapeutic Applications and Synthetic Strategies

The utility of this compound spans multiple disease areas. Below are key examples illustrating its application in the synthesis of targeted therapies.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a major class of oral medications for type 2 diabetes. They work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[5][6] Many potent DPP-4 inhibitors feature a β-aminoacylpiperidine core, which can be efficiently synthesized from this compound.[7]

The key synthetic transformation is reductive amination . The aldehyde group is reacted with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This straightforward and high-yielding reaction is a cornerstone for building the core of DPP-4 inhibitors.

Logical Workflow: From Building Block to Bioactive Core

Caption: Reductive amination workflow for synthesizing a key DPP-4 inhibitor intermediate.

Kinase Inhibitors

Kinase inhibitors have revolutionized the treatment of cancer and inflammatory diseases by targeting specific enzymes that drive cell proliferation and survival.[8] The piperidine scaffold is frequently incorporated into these inhibitors to provide a rigid framework that correctly orients key binding motifs. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, functionalized heterocyclic rings are crucial for achieving high potency and selectivity.[9]

This compound can be used to construct complex side chains or to form part of the core heterocyclic system. The aldehyde can be converted into a vinyl group via a Wittig reaction, which can then serve as a Michael acceptor for covalent inhibitors, or it can be oxidized to a carboxylic acid to serve as a hydrogen bond acceptor.

Experimental Protocol 1: Reductive Amination for Amine Synthesis

This protocol describes a standard, reliable method for synthesizing a 3-(aminomethyl)piperidine derivative, a common intermediate.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (e.g., benzylamine) (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and the amine in DCM.

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the solution. Causality Note: Portion-wise addition controls the initial exothermic reaction and subsequent gas evolution. NaBH(OAc)₃ is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could cleave the Boc protecting group.

-

Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the desired substituted piperidine.

Central Nervous System (CNS) Agents

The piperidine motif is a hallmark of many CNS-active drugs, valued for its ability to confer properties that facilitate crossing the blood-brain barrier.[10] Functionalization of the piperidine ring is a key strategy for developing agents that target CNS receptors with high specificity.[11] The synthesis of positional analogues of methylphenidate, for example, relies on the precise C-H functionalization of the piperidine ring.[11] this compound provides a direct entry point to C3-substituted analogues, which can be further elaborated to target a range of CNS proteins.

Experimental Protocol 2: Wittig Reaction for C-C Bond Formation

This protocol details the conversion of the aldehyde to an alkene, a key step for chain elongation and introducing new functionalities.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 equiv)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C and add KOtBu portion-wise. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Causality Note: Anhydrous and inert conditions are critical as the ylide is a strong base and highly reactive with water and oxygen.

-

Stir the ylide solution at 0 °C for 30-60 minutes.

-

Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC for the consumption of the aldehyde.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to isolate the 3-vinylpiperidine derivative. The major byproduct, triphenylphosphine oxide, is often easily separated by chromatography.

Summary of Applications and Synthetic Transformations

The versatility of this compound allows it to be a starting point for a diverse array of molecular architectures.

| Therapeutic Area | Target Class Example | Role of Piperidine Scaffold | Key Transformation of Formyl Group |

| Metabolic Disease | Dipeptidyl Peptidase-4 (DPP-4) | Forms β-aminoacyl core for enzyme active site binding | Reductive Amination |

| Oncology | Bruton's Tyrosine Kinase (BTK) | Provides rigid scaffold for orienting pharmacophores | Wittig Reaction, Oxidation, Aldol Condensation |

| Neurology | CNS Receptors/Transporters | Facilitates BBB penetration and provides 3D structure | Grignard Reaction, Cyanohydrin Formation |

| Infectious Disease | Viral Proteases | Acts as a peptide mimetic backbone | Reductive Amination, Oxidation to Acid |

Diagram: Synthetic Versatility of the 3-Formyl Group

Caption: Key synthetic transformations originating from the C3-formyl group.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its combination of a privileged scaffold, a versatile reactive handle, and inherent chirality makes it an exceptionally efficient building block for constructing complex molecules targeting a wide range of diseases. The robust and well-understood chemistry of its formyl group allows for rapid and predictable diversification, enabling the systematic exploration of structure-activity relationships. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the importance of key intermediates like this compound will only increase, solidifying its place as a cornerstone of pharmaceutical synthesis.

References

-

DC Fine Chemicals. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. [Link]

-

Al-awar, R., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1085-1103. [Link]

-

Vasilevsky, S. F., & Ovchinnikova, I. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998. [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14. [Link]

-

Afshan, F., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. [Link]

-

Al-Tel, T. H. (2013). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text. [Link]

-

Nikolova, Y., & Danchev, N. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6617. [Link]

-

Ashton, W. T., et al. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Bioorganic & Medicinal Chemistry Letters, 15(9), 2253-2258. [Link]

-

Tang, X. C., & Jin, G. Z. (1991). Development of natural products as drugs acting on central nervous system. Chung-kuo yao li hsueh pao = Acta pharmacologica Sinica, 12(4), 289–295. [Link]

-

Srivastava, R., et al. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 36(19), 2755-2761. [Link]

-

Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 105, 154101. [Link]

-

Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. oatext.com [oatext.com]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]

- 7. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of natural products as drugs acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 3-formylpiperidine-1-carboxylate: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-formylpiperidine-1-carboxylate, also known as N-Boc-3-formylpiperidine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a conformationally restricted piperidine scaffold, a versatile aldehyde functional group, and an acid-labile Boc protecting group—render it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in the development of high-value pharmaceutical agents. We will explore the causality behind common experimental choices, present detailed protocols for key transformations, and illustrate its role through case studies of marketed drugs, thereby offering field-proven insights for professionals in drug development.

Introduction: The Piperidine Scaffold's Primacy in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a conformationally constrained scaffold that can project substituents into three-dimensional space to optimize interactions with biological targets. Furthermore, the basic nitrogen atom at physiological pH is often crucial for aqueous solubility and for forming key salt-bridge interactions within protein binding sites. The strategic introduction of functional groups onto this ring system is therefore a cornerstone of modern drug design. This compound serves as a high-value, non-chiral starting material that provides a direct entry point to a vast chemical space of 3-substituted piperidine derivatives.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 118156-93-7 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Appearance | Clear, light yellow liquid | [1][3] |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [1] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Store in freezer (-20°C) under inert atmosphere | [1][3] |

-

¹H NMR (CDCl₃): Expect signals for the aldehyde proton (δ ≈ 9.6-9.8 ppm, singlet or doublet), the tert-butyl group (δ ≈ 1.45 ppm, singlet, 9H), and a complex series of multiplets for the piperidine ring protons (δ ≈ 1.5-4.0 ppm).

-

¹³C NMR (CDCl₃): Key signals would include the aldehyde carbonyl (δ ≈ 200-205 ppm), the Boc carbonyl (δ ≈ 155 ppm), the quaternary carbon of the Boc group (δ ≈ 80 ppm), and the piperidine ring carbons (δ ≈ 20-55 ppm).

Synthesis of the Intermediate: Accessing the Gateway Molecule

The most common and efficient route to this compound is the oxidation of its corresponding primary alcohol, Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Modern oxidation methods are preferred due to their mild conditions and high selectivity, which are critical for preventing over-oxidation to the carboxylic acid and preserving the acid-sensitive Boc protecting group.

Two premier methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[5][6]

-

Swern Oxidation: Utilizes an activated dimethyl sulfoxide (DMSO) species, generated in situ from DMSO and oxalyl chloride, to perform the oxidation at cryogenic temperatures (-78 °C).[6][7] Its primary advantages are the mild conditions and the simple workup to remove the volatile, albeit malodorous, dimethyl sulfide byproduct.

-

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that offers significant operational simplicity.[5] The reaction proceeds at room temperature under neutral pH, exhibits high chemoselectivity, and typically results in high yields with a straightforward workup.[1]

The choice between these methods often comes down to laboratory preference, scale, and tolerance for the byproducts (the odor of DMS in the Swern vs. the cost and potentially explosive nature of DMP on a large scale).[3]

Caption: Synthetic route to the title compound via oxidation.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a representative procedure adapted from standard organic synthesis methodologies.[3][5]

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.).

-